molecular formula C18H19N3O5S B2478142 N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034486-13-8

N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2478142
CAS No.: 2034486-13-8
M. Wt: 389.43
InChI Key: BHOBMCXSFZEVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[c][1,2,5]thiadiazole core substituted with 1,3,6-trimethyl groups and a sulfone group (2,2-dioxido), coupled to a 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide moiety. The dihydrodioxine carboxamide component is structurally analogous to benzimidazole-based NRP1 antagonists, indicating possible antiangiogenic and antitumor properties .

Properties

IUPAC Name

N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-11-9-14-15(21(3)27(23,24)20(14)2)10-13(11)19-18(22)12-5-4-6-16-17(12)26-8-7-25-16/h4-6,9-10H,7-8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOBMCXSFZEVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=C4C(=CC=C3)OCCO4)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N3O3SC_{17}H_{19}N_{3}O_{3}S with a molecular weight of 345.42 g/mol. The structural characteristics include a benzothiadiazole moiety and a dioxine ring which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC17H19N3O3S
Molecular Weight345.42 g/mol
Purity95%

Synthesis

The synthesis of this compound typically involves several steps utilizing techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
  • Mass Spectrometry (MS) for molecular weight determination.
  • Thin Layer Chromatography (TLC) for monitoring reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of electron-withdrawing groups enhances the activity against various bacterial strains. In vitro studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound has been noted for its ability to interfere with certain enzymatic activities. A study highlighted that compounds containing thiadiazole scaffolds can act as inhibitors for histone acetyltransferases (HATs). The inhibition mechanism often involves non-specific thiol reactivity leading to the formation of stable adducts.

Cytotoxicity

Cytotoxic assays have demonstrated that this compound exhibits selective toxicity towards cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of mitochondrial membrane potential.

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial properties of related thiadiazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 10 µg/mL .
  • Histone Acetylation Inhibition :
    • Research on enzyme inhibition revealed that the compound could reduce histone acetylation levels in a dose-dependent manner, suggesting its potential role in epigenetic regulation .
  • Cytotoxic Effects :
    • In a study involving various cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values ranging from 15 to 30 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics.

The biological activity of this compound may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
  • Enzyme Inhibition : Competitive inhibition of key enzymes involved in metabolic pathways.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities of Analogous Compounds

Compound Name/Structure Core Structure Substituents/Modifications Bioactivity/Application Source
Target Compound Benzo[c]thiadiazole + dihydrodioxine 1,3,6-Trimethyl, 2,2-dioxido Potential NRP1 antagonist
EG00229 Benzo[c]thiadiazole sulfonamide Sulfonamide linkage, thiophene-carboxamide NRP1/VEGF-A interaction inhibitor
N-Dichloroacetyl-2,3-dihydrobenzoxazole derivatives (e.g., 3a–h) Dihydrobenzoxazole Halogens (Cl, Br), alkyl (methyl, t-butyl) Antifungal, anticancer
5-(S-Alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives (3a–d) Thiadiazole Phenyl, thioxo groups Antimicrobial, enzyme inhibition
1,3,5-Thiadiazine-2-thione derivatives (5–8) Thiadiazine Ethylthio, phenyl groups Antimicrobial
4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazole-5-carboxamide Thiazole + benzodioxole Methoxyphenyl, benzodioxolylmethyl Unspecified (structural analog)

Key Observations:

  • Core Heterocycles: The target compound’s benzo[c]thiadiazole and dihydrodioxine groups distinguish it from dihydrobenzoxazole () and thiadiazole/thiadiazine derivatives (). These heterocycles influence electronic properties and binding interactions.
  • Substituent Impact: Methyl and sulfone groups in the target compound likely enhance metabolic stability compared to halogenated analogs (e.g., 3b, 3d in ), which prioritize electrophilic reactivity for antifungal activity .

Bioactivity Profiles

Table 2: Comparative Bioactivity Data

Compound Class/Example Bioactivity Mechanism Efficacy/IC₅₀ Target Pathway Source
Target Compound (hypothesized) NRP1 antagonism Not reported (structural proxy) Antiangiogenic, immune modulation
N-Dichloroacetyl-3b (5-chloro derivative) Antifungal 80% inhibition at 50 µg/mL Fungal cell membrane disruption
5-(S-Alkyl)-thiadiazole-3a α-Glucosidase inhibition 72.3% inhibition at 50 µg/mL Diabetes management
EG00229 NRP1/VEGF-A blockade IC₅₀ = 1.2 µM Antitumor, antiangiogenic
1,3,5-Thiadiazine-5a Antibacterial (E. coli) MIC = 12.5 µg/mL Bacterial enzyme inhibition

Key Observations:

  • Antiangiogenic Potential: The target compound’s structural similarity to EG00229 suggests shared NRP1 antagonism, a mechanism critical in reducing TGFβ production and tumor angiogenesis .
  • Antimicrobial vs. Antitumor Focus: Unlike thiadiazole/thiadiazine derivatives (), the target compound’s bioactivity may prioritize cancer pathways over antimicrobial effects.

Bioactivity Clustering and Structural Relationships

highlights that compounds with similar chemical structures cluster into groups with related bioactivity profiles and protein targets. The target compound’s benzo[c]thiadiazole and dihydrodioxine groups may align it with NRP1 antagonists (e.g., EG00229) in bioactivity clusters, suggesting shared molecular targets like VEGF-A or TGFβ pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.